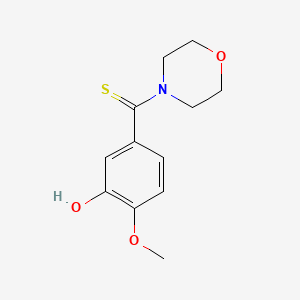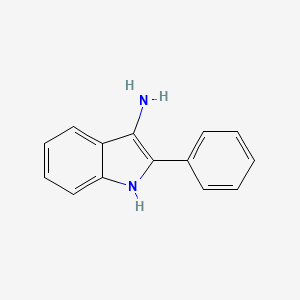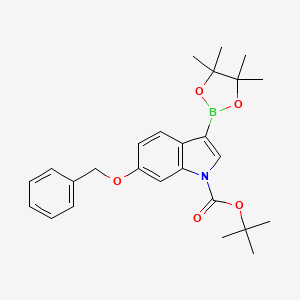![molecular formula C17H20O2 B3050083 Benzene, 1,1'-[propylidenebis(oxymethylene)]bis- CAS No. 23556-91-4](/img/structure/B3050083.png)
Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-
Descripción general
Descripción
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis-: is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two benzene rings connected by a propylidene bridge with oxymethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- typically involves the reaction of benzyl alcohol with propylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Feedstock Preparation: Purification of benzyl alcohol and propylene oxide.
Reaction: Continuous mixing of reactants in the presence of a catalyst.
Separation and Purification: Distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzene-1,1’-[propylidenebis(oxymethylene)]bis(carboxylic acid).
Reduction: Formation of benzene-1,1’-[propylidenebis(oxymethylene)]bis(alcohol).
Substitution: Formation of halogenated derivatives such as benzene-1,1’-[propylidenebis(oxymethylene)]bis(bromide).
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene groups facilitate binding to active sites, while the benzene rings provide stability and hydrophobic interactions. Pathways involved include:
Enzyme Inhibition: Binding to enzyme active sites, leading to inhibition of enzymatic activity.
Receptor Modulation: Interaction with cell surface receptors, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-propylidenebis-
- Benzene, 1,1’-[methylenebis(oxymethylene)]bis-
- Benzene, 1,1’-[ethylenebis(oxymethylene)]bis-
Uniqueness
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the propylidene bridge with oxymethylene groups enhances its reactivity and potential for diverse applications compared to its analogs.
Propiedades
IUPAC Name |
1-phenylmethoxypropoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-2-17(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNDAFXCWSPYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525551 | |
| Record name | 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23556-91-4 | |
| Record name | 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















